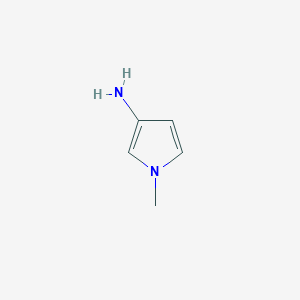

1-Methyl-1H-pyrrol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7-3-2-5(6)4-7/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQSDZRZHLAVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501554 | |

| Record name | 1-Methyl-1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72083-63-7 | |

| Record name | 1-Methyl-1H-pyrrol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72083-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrol-3-amine

Introduction

1-Methyl-1H-pyrrol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrole scaffold is a key feature in a multitude of biologically active molecules, where the primary amine serves as a crucial handle for further functionalization. The synthesis of this compound, however, presents challenges in controlling regioselectivity and ensuring the stability of the electron-rich pyrrole ring.

This guide provides an in-depth analysis of scientifically robust and field-proven pathways for the synthesis of this compound. Rather than a simple recitation of steps, we will explore the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis of the methodologies to empower researchers in selecting the optimal route for their specific application. We will detail four primary synthetic strategies: the reduction of a nitro precursor, the Curtius rearrangement of a carboxylic acid, modern palladium-catalyzed amination, and a protecting-group-based approach common in pharmaceutical development.

Pathway 1: Reduction of 1-Methyl-3-Nitropyrrole

This classical approach is one of the most direct methods for introducing an amine group onto an aromatic ring. The strategy involves two key stages: the regioselective nitration of the starting material, 1-methylpyrrole, followed by the chemical reduction of the nitro group to the desired primary amine.

Expertise & Rationale

The primary challenge in this pathway is controlling the position of nitration. Pyrroles are highly activated aromatic systems, and electrophilic substitution, such as nitration, typically occurs at the C2 (alpha) position. Direct nitration of 1-methylpyrrole with standard reagents like nitric acid in sulfuric acid often leads to polymerization or the formation of the undesired 2-nitro isomer as the major product.

To achieve the desired 3-nitro substitution, milder nitrating conditions are required. A common and effective method utilizes fuming nitric acid in acetic anhydride at low temperatures.[1] While this still produces a mixture of 2-nitro and 3-nitro isomers, the proportion of the 3-nitro product is significant enough to be isolated via chromatography. An alternative, though more lengthy, route involves introducing a blocking group at the C2 position, forcing nitration at C4 (which becomes C3 after deprotection/decarboxylation), thereby providing unambiguous access to the 3-nitro isomer.[1]

For the subsequent reduction step, various reagents can be employed. While catalytic hydrogenation (H₂/Pd-C) is clean, it can sometimes be sluggish for nitro-pyrroles. A more reliable and widely used method in laboratory settings is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, which efficiently reduces the nitro group with high functional group tolerance.[2]

Experimental Protocol

Step 1.1: Nitration of 1-Methylpyrrole [1]

-

In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1-methylpyrrole (12 g, 0.15 mol) in acetic anhydride (60 mL).

-

Cool the solution to -10 °C using an ice-salt bath.

-

Slowly add a pre-cooled solution of fuming nitric acid (12 g, 0.19 mol) in acetic anhydride (20 mL) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the ether extract with a saturated sodium carbonate solution until the aqueous layer is no longer acidic.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residual oil by vacuum distillation or column chromatography on silica gel to separate the 3-nitro-1-methylpyrrole from the 2-nitro isomer.

Step 1.2: Reduction of 1-Methyl-3-Nitropyrrole [2]

-

To a solution of 1-methyl-3-nitropyrrole (5.0 g, 39.6 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.7 g, 198 mmol).

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10, which will precipitate tin salts.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Summary

| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |

| Nitration | 1-Methylpyrrole, HNO₃, Ac₂O | -10 to 5 | 1-2 | 30-40% (isolated 3-isomer) |

| Reduction | 1-Methyl-3-nitropyrrole, SnCl₂·2H₂O | Reflux (approx. 78) | 3 | 80-90% |

Synthesis Workflow: Pathway 1

Caption: Nitration of 1-methylpyrrole followed by reduction.

Pathway 2: Curtius Rearrangement from Carboxylic Acid

The Curtius rearrangement is a powerful and versatile reaction that converts a carboxylic acid into a primary amine with one fewer carbon atom.[3][4] The key transformation involves the thermal decomposition of an acyl azide intermediate to an isocyanate, which can then be hydrolyzed to the target amine.[5]

Expertise & Rationale

This pathway is advantageous as it avoids the handling of potent nitrating agents and often proceeds with high fidelity and stereochemical retention (if applicable). The critical starting material is 1-methyl-1H-pyrrole-3-carboxylic acid. This precursor can be synthesized via methods such as the Hantzsch pyrrole synthesis followed by ester hydrolysis.[6][7] A typical hydrolysis involves treating the corresponding ethyl or methyl ester with a base like sodium hydroxide in an alcoholic solvent.[8]

The conversion of the carboxylic acid to the amine involves two steps. First, the acid is activated and converted to an acyl azide. A modern and safe reagent for this is diphenylphosphoryl azide (DPPA), which allows for a one-pot procedure.[9] The carboxylic acid reacts with DPPA in the presence of a base (e.g., triethylamine) to form a mixed anhydride that subsequently reacts with the azide ion. Upon heating, this acyl azide intermediate undergoes a concerted rearrangement, losing nitrogen gas to form a highly reactive isocyanate.[5] This isocyanate is not isolated but is trapped in situ by a nucleophile. Hydrolysis with water or aqueous acid yields an unstable carbamic acid, which spontaneously decarboxylates to give the final primary amine.[10]

Experimental Protocol

Step 2.1: Hydrolysis of Methyl 1-methyl-1H-pyrrole-3-carboxylate [8]

-

Dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate (5.0 g, 35.9 mmol) in ethanol (50 mL).

-

Add a 4N aqueous solution of sodium hydroxide (10 mL, 40 mmol) to the mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Dilute the mixture with water and extract with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with 10% HCl until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 1-methyl-1H-pyrrole-3-carboxylic acid.

Step 2.2: Curtius Rearrangement [9]

-

To a stirred solution of 1-methyl-1H-pyrrole-3-carboxylic acid (4.0 g, 32.0 mmol) in anhydrous toluene (100 mL), add triethylamine (9.7 g, 96.0 mmol).

-

Add diphenylphosphoryl azide (DPPA) (13.2 g, 48.0 mmol) dropwise at room temperature.

-

After stirring for 30 minutes, heat the mixture to reflux (approx. 110 °C) for 2-3 hours until nitrogen evolution ceases.

-

Cool the reaction mixture to 0 °C and carefully add 6N hydrochloric acid (50 mL).

-

Heat the biphasic mixture to 90 °C and stir vigorously for 1 hour to hydrolyze the isocyanate.

-

Cool to room temperature, separate the layers, and wash the aqueous layer with toluene.

-

Basify the aqueous layer with solid NaOH to pH > 10 and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Data Summary

| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |

| Hydrolysis | Ester, NaOH | Room Temp. | 24 | >90% |

| Rearrangement | Carboxylic Acid, DPPA, Et₃N | Reflux (approx. 110) | 2-3 | 70-85% |

| Hydrolysis | Isocyanate (in situ), HCl | 90 | 1 | (Included in above) |

Synthesis Workflow: Pathway 2

Caption: Curtius rearrangement of a pyrrole carboxylic acid.

Pathway 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[11][12] This approach is highly valued for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing aryl and heteroaryl amines.[13]

Expertise & Rationale

This pathway hinges on the coupling of an amine source with a 3-halo-1-methylpyrrole precursor, typically 3-bromo-1-methylpyrrole.[14] The synthesis of this precursor is non-trivial. Direct bromination of 1-methylpyrrole would yield the 2-bromo isomer. To enforce β-substitution, a sterically demanding protecting group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, can be used to direct bromination to the 3-position.[15] Subsequent deprotection and N-methylation would then yield the required 3-bromo-1-methylpyrrole.

The cross-coupling reaction itself involves a catalytic cycle with a palladium(0) species.[12] Key components are the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine-based ligand to stabilize the catalyst and facilitate the reaction (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) to deprotonate the amine.[16] As ammonia itself can be difficult to handle, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, which are hydrolyzed in the final workup to reveal the primary amine.[16]

Experimental Protocol

Step 3.1: Synthesis of 3-Bromo-1-methylpyrrole (Conceptual) [15]

-

Protect the nitrogen of pyrrole with a triisopropylsilyl (TIPS) group.

-

Brominate 1-(triisopropylsilyl)pyrrole with N-bromosuccinimide (NBS) to selectively form 3-bromo-1-(triisopropylsilyl)pyrrole.

-

Remove the TIPS group using a fluoride source (e.g., TBAF).

-

Methylate the nitrogen of 3-bromopyrrole using a base (e.g., NaH) and methyl iodide.

Step 3.2: Buchwald-Hartwig Amination [16]

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equiv).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous toluene, followed by 3-bromo-1-methylpyrrole (1.0 equiv).

-

Add the ammonia equivalent, for example, benzophenone imine (1.2 equiv).

-

Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, quench the reaction with water and extract with ethyl acetate.

-

Concentrate the organic layer. The resulting imine is then hydrolyzed by stirring with 2N HCl at room temperature.

-

Basify the aqueous solution with NaOH and extract the final product, this compound, with an organic solvent.

Data Summary

| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |

| Precursor Synthesis | Pyrrole, TIPS-Cl, NBS, TBAF, NaH, MeI | Various | Multi-step | Variable |

| Cross-Coupling | 3-Bromo-1-methylpyrrole, Pd(OAc)₂, Ligand, Base, Amine source | 80-110 | 12-24 | 70-95% |

Synthesis Workflow: Pathway 3

Caption: Buchwald-Hartwig amination of 3-bromo-1-methylpyrrole.

Pathway 4: Synthesis via a Boc-Protected Intermediate

For applications in drug development and multi-step synthesis, it is often advantageous to produce the amine in a protected form. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions.[17]

Expertise & Rationale

This strategy combines the efficiency of a reaction like the Curtius rearrangement with the practical utility of a protecting group. Instead of hydrolyzing the isocyanate intermediate (from Pathway 2) with water to get the free amine, it can be trapped with tert-butanol. This reaction directly furnishes tert-butyl (1-methyl-1H-pyrrol-3-yl)carbamate, a stable, easily purified solid.

This protected intermediate can then be carried through subsequent synthetic steps. The final deprotection is typically a high-yielding, clean reaction. The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[17] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the free amine as its trifluoroacetate salt.[18] Neutralization then provides the final product. This two-step approach (formation of protected amine, then deprotection) often provides higher overall yields and purity compared to directly synthesizing the free amine.

Experimental Protocol

Step 4.1: Synthesis of Boc-Protected Amine (via modified Curtius)

-

Follow the procedure for the Curtius rearrangement (Step 2.2) up to the point of forming the isocyanate in refluxing toluene.

-

After the acyl azide has fully rearranged, cool the solution to room temperature.

-

Add anhydrous tert-butanol (5 equiv) and a catalytic amount of DMAP (0.1 equiv).

-

Heat the mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.

-

Purify the residue by column chromatography to yield tert-butyl (1-methyl-1H-pyrrol-3-yl)carbamate.

Step 4.2: N-Boc Deprotection [17][18]

-

Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

-

Remove the ice bath and stir at room temperature for 1-2 hours, monitoring for the disappearance of starting material by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water, basify with 2N NaOH, and extract the product with ethyl acetate or DCM.

-

Dry and concentrate the organic layers to afford pure this compound.

Data Summary

| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |

| Boc-Amine Formation | Isocyanate, t-BuOH, DMAP | 80 | 12-16 | 75-90% |

| Deprotection | Boc-Amine, TFA, DCM | 0 to Room Temp. | 1-2 | >95% |

Synthesis Workflow: Pathway 4

Caption: Final deprotection step of a Boc-protected amine.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Advantages | Key Disadvantages | Best Suited For |

| 1. Nitro Reduction | Uses relatively inexpensive starting materials. The reduction step is robust. | Nitration gives isomeric mixtures requiring careful purification. Use of fuming nitric acid. | Large-scale synthesis where cost is a primary driver and purification infrastructure is robust. |

| 2. Curtius Rearrangement | Generally clean reaction with high yields. Avoids harsh nitrating conditions. | Requires synthesis of the carboxylic acid precursor. DPPA is toxic and expensive. | Bench-scale synthesis where purity and yield are prioritized over reagent cost. |

| 3. Buchwald-Hartwig | Excellent functional group tolerance and high yields. A modern, reliable method. | Requires multi-step synthesis of the halo-precursor. Palladium catalysts and ligands are expensive. | Complex molecule synthesis where other functional groups would not survive harsher methods. |

| 4. Boc-Protected Route | Produces a stable, easily handled intermediate. Final deprotection is very clean and high-yielding. Ideal for multi-step synthesis. | Adds two steps (protection/deprotection) to the overall sequence. | Medicinal chemistry and drug development programs requiring a versatile intermediate for library synthesis. |

Conclusion

The synthesis of this compound can be accomplished through several distinct and effective pathways. The choice of method ultimately depends on the specific requirements of the researcher, balancing factors such as scale, cost, available equipment, and the context of the broader synthetic campaign. The classical nitration-reduction pathway offers a cost-effective route for large-scale production, while the Curtius rearrangement provides a reliable method for high-purity material on a laboratory scale. For syntheses involving complex substrates, the modern Buchwald-Hartwig amination offers unparalleled scope and tolerance. Finally, for applications in drug discovery, the synthesis and subsequent deprotection of a Boc-protected intermediate represents a highly strategic and practical approach, providing a stable intermediate that facilitates further molecular elaboration.

References

- Alfa Chemistry. (n.d.). Curtius Rearrangement. Alfa Chemistry.

- Anderson, H. J. (1959). PYRROLE CHEMISTRY: I. SUBSTITUTION REACTIONS OF 1-METHYLPYRROLE. Canadian Journal of Chemistry, 37(1), 24-27.

-

Herath, A., & Cosford, N. D. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic letters, 12(21), 5182–5185. Available from: [Link]

- Kozikowski, A. P., & Cheng, X. M. (1987). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. The Journal of Organic Chemistry, 52(14), 3239-3240.

-

NROChemistry. (n.d.). Curtius Rearrangement. NROChemistry. Available from: [Link]

-

Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]

-

Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(25), 6970-6987. Available from: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Graeff, D. P., Sims, N. J., Savage, Q. R., Jackson, R. K., Jackson, A. C., Lawson, D. M., ... & Wood, J. L. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Available from: [Link]

-

Wikipedia. (2023, November 29). Curtius rearrangement. Wikipedia. Available from: [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. Available from: [Link]

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30 and synthetic bacteriochlorins 31. ResearchGate. Available from: [Link]

-

The Organic Chemistry Tutor. (2021, December 24). Curtius Rearrangement. YouTube. Available from: [Link]

-

PrepChem. (n.d.). Preparation of 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid. PrepChem.com. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

ResearchGate. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available from: [Link]

-

Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available from: [Link]

-

Wang, C., Li, P., & Lin, X. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available from: [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

- Google Patents. (2009, June 17). Deprotection of N-BOC compounds. European Patent Office.

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. 3-Bromo-1-methyl-1H-pyrrole 95% | CAS: 77123-94-5 | AChemBlock [achemblock.com]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data of 1-Methyl-1H-pyrrol-3-amine: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic signature of 1-Methyl-1H-pyrrol-3-amine, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a comprehensive and predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule.

Compound Identity and Structure

This compound belongs to the class of substituted pyrroles. The pyrrole ring is an electron-rich aromatic heterocycle, and the introduction of a methyl group on the nitrogen and an amine group on the ring significantly influences its electronic properties and, consequently, its spectroscopic behavior.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 72083-63-7 |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| InChI Key | GDQSDZRZHLAVCU-UHFFFAOYSA-N |

Below is the chemical structure with standardized atomic numbering for NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on foundational NMR principles and data from related pyrrole structures.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The amino group (-NH₂) is an electron-donating group, which increases the electron density on the pyrrole ring, causing the ring protons to shift upfield (to a lower ppm value) compared to unsubstituted 1-methylpyrrole.[1]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| A | 6.45 - 6.55 | t | 1H | H-5 | Less affected by the C3-amino group; appears as a triplet due to coupling with H-2 and H-4. |

| B | 6.20 - 6.30 | t | 1H | H-2 | Shielded by the C3-amino group; appears as a triplet due to coupling with H-5 and H-4. |

| C | 5.85 - 5.95 | t | 1H | H-4 | Shielded by the adjacent amino group; appears as a triplet due to coupling with H-2 and H-5. |

| D | 3.55 - 3.65 | s | 3H | N-CH ₃ | Singlet peak in the typical range for N-methyl groups on a pyrrole ring. |

| E | 3.40 - 3.80 | br s | 2H | NH ₂ | Broad singlet due to quadrupole broadening and potential proton exchange.[2] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five carbon atoms in unique electronic environments. The chemical shifts are predicted based on data for substituted pyrroles.[3] The amino group at C-3 is expected to cause a significant upfield (shielding) effect on C-3 and, to a lesser extent, on the adjacent C-2 and C-4 carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

| 130 - 135 | C-3 | Directly attached to the electron-donating amino group, causing a strong deshielding effect relative to other ring carbons but shifted relative to typical aromatic C-NH2. |

| 118 - 122 | C-5 | Least affected by the C-3 substituent, similar to the α-carbon in 1-methylpyrrole. |

| 115 - 119 | C-2 | Shielded by the adjacent amino group. |

| 100 - 105 | C-4 | Shielded by the adjacent amino group. |

| 35 - 37 | N-C H₃ | Typical chemical shift for an N-methyl group on a pyrrole ring. |

Experimental Protocol for NMR Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field frequency onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Employ proton broadband decoupling.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 5 seconds to ensure quantitative data for all carbon types.

-

Acquire 1024 scans or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key signatures will be from the primary amine (N-H bonds) and the aromatic pyrrole ring.

Predicted IR Absorption Bands

The presence of a primary amine is diagnostically crucial, typically showing two distinct N-H stretching bands.[4]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3380 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3360 - 3300 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3150 - 3050 | Medium | Aromatic C-H Stretch | Pyrrole Ring |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | N-CH₃ |

| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium-Weak | C=C Ring Stretching | Pyrrole Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aryl-N |

| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is a critical self-validating step to ensure that atmospheric CO₂ and H₂O signals are subtracted from the sample spectrum.

-

Place a small drop of liquid this compound or a few milligrams of solid sample onto the crystal.

-

If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed frequencies with established correlation charts to identify functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The aromatic nature of the pyrrole ring should lead to a relatively stable molecular ion.[5]

-

Molecular Ion (M⁺): The most fundamental piece of information is the molecular weight. The exact mass of C₅H₈N₂ is 96.0688. A high-resolution mass spectrometer would detect this mass, while a low-resolution instrument would show the nominal mass peak at m/z = 96 . This should be a prominent peak.

-

Key Fragmentation Pathways:

-

Loss of H• (m/z = 95): A common fragmentation for amines.

-

Loss of •CH₃ (m/z = 81): Cleavage of the N-methyl group would result in a significant peak.

-

Loss of HCN (m/z = 69): A characteristic fragmentation of the pyrrole ring itself involves the expulsion of hydrogen cyanide.

-

Retro-Diels-Alder type fragmentation: Ring opening followed by fragmentation can lead to various smaller ions.

-

Experimental Protocol for EI-MS

-

Sample Introduction:

-

If the compound is sufficiently volatile, it can be introduced via a Gas Chromatography (GC-MS) system for separation and analysis.

-

Alternatively, for a pure sample, direct insertion probe can be used. A small amount of the sample is placed in a capillary tube and inserted into the ion source.

-

-

Ionization:

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is standardized to allow for the comparison of spectra across different instruments.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. 72083-63-7 CAS Manufactory [chemicalbook.com]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. 1-Methylpyrrole | C5H7N | CID 7304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 1-Methyl-1H-pyrrol-3-amine (boiling point, melting point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the physical properties of 1-Methyl-1H-pyrrol-3-amine, with a specific focus on its boiling and melting points. Due to the limited availability of experimentally determined data for this specific compound, this document synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust estimation and contextual understanding. This guide is intended to support researchers and professionals in drug development and other scientific fields by providing a thorough physicochemical characterization.

Introduction

This compound is a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. As a substituted pyrrole, its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. A comprehensive understanding of its physical properties, particularly its boiling and melting points, is crucial for its synthesis, purification, handling, and formulation. These parameters dictate appropriate reaction conditions, storage protocols, and have implications for its behavior in biological systems.

This guide provides an in-depth examination of the factors influencing the boiling and melting points of this compound, supported by comparative data from analogous compounds and established physicochemical principles.

Molecular Structure and its Influence on Physical Properties

The molecular structure of this compound is the primary determinant of its physical characteristics. Key structural features include:

-

Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The aromatic nature of the ring contributes to its planarity and influences intermolecular interactions.

-

N-Methyl Group: The methyl group on the ring nitrogen (N-1) eliminates the possibility of N-H hydrogen bonding from the pyrrole nitrogen itself, which is a characteristic of unsubstituted pyrrole.[1]

-

Amino Group: The primary amine group at the 3-position is capable of forming intermolecular hydrogen bonds, which significantly impacts the boiling point.[2][3]

The interplay of these features dictates the strength of intermolecular forces, which in turn governs the melting and boiling points.

Estimation and Discussion of Physical Properties

Boiling Point

The boiling point of a substance is a reflection of the energy required to overcome intermolecular forces in the liquid state. For this compound, the key contributing factors are:

-

Hydrogen Bonding: The primary amine group (-NH2) is the most significant contributor to the boiling point. The hydrogen atoms attached to the nitrogen can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atoms of neighboring molecules.[2][3][4] Primary amines generally have higher boiling points than tertiary amines of similar molecular weight due to this capability.[4][5]

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity difference between nitrogen and carbon, as well as the overall asymmetry of the molecule. These dipole-dipole forces contribute to the intermolecular attractions.

-

Van der Waals Forces: These dispersion forces are present in all molecules and increase with molecular size and surface area.

Comparative Analysis:

To estimate the boiling point, we can compare it with related compounds:

| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |

| Pyrrole | C4H5N | 67.09 | 129-131 | Hydrogen Bonding (N-H), Dipole-Dipole, Van der Waals |

| N-Methylpyrrole | C5H7N | 81.12 | 112-113 | Dipole-Dipole, Van der Waals |

| This compound | C5H8N2 | 96.13 | Estimated >150 | Hydrogen Bonding (-NH2), Dipole-Dipole, Van der Waals |

Table 1: Comparison of boiling points and intermolecular forces of related pyrrole compounds.

N-Methylpyrrole, which lacks the amino group, has a boiling point of 112-113 °C.[6][7] The addition of a primary amine group in this compound introduces strong hydrogen bonding capabilities. This, combined with its higher molecular weight, will lead to a significantly higher boiling point than N-Methylpyrrole. Given that primary amines have substantially higher boiling points than alkanes of similar molecular weight, it is reasonable to predict the boiling point of this compound to be considerably above 150 °C.

Melting Point

The melting point is influenced not only by the strength of intermolecular forces but also by how efficiently the molecules pack into a crystal lattice.

-

Molecular Symmetry and Packing: The relatively planar pyrrole ring and the presence of a flexible amino group will influence the crystalline structure. The ability to form a well-ordered, stable crystal lattice will result in a higher melting point.

-

Intermolecular Forces: The same forces that affect the boiling point (hydrogen bonding, dipole-dipole interactions, and Van der Waals forces) also determine the energy required to break the crystal lattice.

Comparative Analysis:

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |

| Pyrrole | C4H5N | 67.09 | -23 |

| N-Methylpyrrole | C5H7N | 81.12 | -57 |

| This compound | C5H8N2 | 96.13 | Estimated to be a low-melting solid |

Table 2: Comparison of melting points of related pyrrole compounds.

N-Methylpyrrole has a very low melting point of -57 °C.[6][7] The introduction of the polar amino group in this compound will increase intermolecular forces and likely lead to a higher melting point. The ability to form hydrogen bonds will favor a more ordered solid structure. Therefore, it is predicted that this compound is a low-melting solid at room temperature. For example, a related substituted pyrrole, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, is a solid with a melting point of 93–94 °C.[8] While this compound has a significantly different structure, it illustrates that substituted amino-pyrroles can be solids with moderate melting points.

Experimental Determination Workflow

For definitive values, experimental determination is essential. The following outlines a standard workflow for determining the boiling and melting points of this compound.

Figure 1: A generalized workflow for the experimental determination of melting and boiling points.

Conclusion

While experimental data for the boiling and melting points of this compound are not currently available in public literature, a thorough analysis of its molecular structure and comparison with analogous compounds allows for a reliable estimation. The presence of a primary amine group is the dominant factor, leading to a predicted high boiling point (likely >150 °C) due to strong intermolecular hydrogen bonding. The compound is expected to be a low-melting solid at room temperature. The methodologies and comparative data presented in this guide provide a valuable resource for scientists and researchers working with this important heterocyclic amine.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-methyl pyrrole, 96-54-8 [thegoodscentscompany.com]

- 7. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activities of 1-Methyl-1H-pyrrol-3-amine Derivatives

Introduction: The Versatile 1-Methyl-1H-pyrrol-3-amine Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Within this important class of compounds, this compound stands out as a particularly valuable starting material. The presence of a reactive amine group at the 3-position, combined with the N-methylation that enhances stability and modulates solubility, provides a versatile platform for chemical derivatization.

This guide delves into the significant biological potential of derivatives originating from the this compound core. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for a variety of therapeutic targets. We will explore key areas of biological activity, including antimicrobial, anticancer, and neuroprotective effects, providing insights into the design, synthesis, and evaluation of these promising compounds. The experimental protocols and data presented herein are synthesized from established methodologies to provide a practical framework for researchers in the field of drug discovery.

Section 1: Antimicrobial Activity of Pyrrole Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The pyrrole nucleus has been identified as a promising framework for the development of novel antimicrobial agents.[1] Derivatization of the this compound core can lead to compounds that circumvent existing resistance mechanisms.

Rationale for Development and Structure-Activity Insights

Nitrogen-containing heterocycles, including pyrroles, are known to exhibit significant antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The derivatization of the amine group on the pyrrole ring allows for the introduction of various pharmacophoric features that can enhance antimicrobial potency. For instance, the incorporation of a 4-hydroxyphenyl ring has been shown to be a promising strategy for potent activity against Candida albicans.[3] The goal of derivatization is to create molecules that can effectively interact with microbial targets, such as enzymes or cell wall components, that are distinct from those targeted by current antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial/Fungal Inoculum:

-

Aseptically pick several colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.

-

Include positive controls (microorganism in broth without compound) and negative controls (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) should be tested in parallel.[3]

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation: Antimicrobial Activity of Representative Pyrrole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Derivative A | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |

| Derivative B | Escherichia coli | >100 | Ciprofloxacin | 2 |

| Derivative C | Candida albicans | 12.5 | Clotrimazole | <10 |

| Derivative D | Aspergillus niger | 25 | Clotrimazole | <10 |

Note: This table presents hypothetical data based on typical results for pyrrole derivatives found in the literature for illustrative purposes.[1]

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial drug discovery with pyrrole derivatives.

Section 2: Anticancer Potential as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrole indolin-2-one scaffold is a well-established pharmacophore for potent kinase inhibitors.[4] Derivatives of this compound can be designed to target specific kinases involved in tumor growth and angiogenesis.

Mechanism of Action: Targeting Kinase Activity

Many pyrrole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] By occupying the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that promote cell proliferation, survival, and angiogenesis. The derivatization of the this compound core allows for the introduction of substituents that can form specific interactions with amino acid residues in the kinase active site, leading to high potency and selectivity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Data Presentation: Cytotoxicity of a Hypothetical Pyrrole Derivative

| Cell Line | IC50 (µM) |

| K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung Cancer) | >50 |

| PC-3 (Prostate Cancer) | 25.8 |

| Hep-G2 (Hepatoma) | 31.2 |

| HEK-293 (Normal Kidney Cells) | 33.2 |

Note: This table is based on representative data for indazole derivatives, which share structural similarities with functionalized pyrroles, to illustrate selective anticancer activity.[5][6]

Simplified Kinase Inhibition Pathway

Caption: Mechanism of action for a pyrrole-based RTK inhibitor.

Section 3: Neuroprotective Effects and Antioxidant Activity

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often exacerbated by oxidative stress.[7] this compound is a known intermediate in the synthesis of pharmaceuticals for neurological disorders, highlighting the potential of its derivatives in this area.[8]

Rationale for Neuroprotection: Combating Oxidative Stress

The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. Reactive oxygen species (ROS) can damage neurons, leading to mitochondrial dysfunction and cell death.[7][9] Pyrrole derivatives, particularly those containing hydrazide-hydrazone moieties, have shown promise as neuroprotective agents through their ability to scavenge free radicals and inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the generation of ROS.[10]

Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.

-

Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a suitable medium. For some studies, cells can be differentiated into a more neuron-like phenotype using agents like retinoic acid.

-

-

Pre-treatment with Test Compounds:

-

Treat the cells with various concentrations of the synthesized pyrrole derivatives for a defined period (e.g., 24 hours).

-

-

Induction of Neurotoxicity:

-

Induce oxidative stress and neuronal damage by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease.[10]

-

-

Assessment of Cell Viability:

-

Measure cell viability using the MTT assay, as described in the previous section. A higher cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

To confirm the antioxidant mechanism, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in fluorescence intensity in compound-treated cells indicates ROS scavenging.

-

Proposed Neuroprotective Mechanism

Caption: Antioxidant mechanism of a neuroprotective pyrrole derivative.

Conclusion and Future Outlook

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The derivatives of this compound have demonstrated significant potential across diverse biological landscapes, from combating microbial infections and inhibiting cancer progression to protecting neurons from degenerative processes. The versatility of the pyrrole core, coupled with the strategic placement of a reactive amine group, provides medicinal chemists with a powerful tool to develop next-generation drugs. Future research should focus on optimizing the lead compounds identified in these areas, with a particular emphasis on enhancing selectivity, improving pharmacokinetic profiles, and elucidating detailed mechanisms of action through advanced in vivo studies. The continued exploration of this compound derivatives holds great promise for addressing some of the most pressing challenges in modern medicine.

References

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). [Source not further specified][3]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI.[1]

-

Synthesis of certain pyrrole derivatives as antimicrobial agents. (n.d.). PubMed.[2]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications.[11]

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica.[12]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). ResearchGate.[13]

-

This compound hydrochloride. (n.d.). MySkinRecipes.[8]

-

Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][2][3]thiazine. (n.d.). [Source not further specified].[14]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.[15]

-

Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). PubMed.[16]

-

Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). [Source not further specified].[17]

-

Discovery and structure-activity relationships of pyrrolone antimalarials. (n.d.). PubMed.[18]

-

Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. (n.d.). ResearchGate.[19]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI.[20]

-

Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (n.d.). MDPI.[10]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). PubMed.[21]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). PMC - PubMed Central.[7]

-

Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. (n.d.). [Source not further specified].[9]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [Source not further specified].[4]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). [Source not further specified].[5]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). NIH.[22]

-

Structure-activity Relationship Study and Optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a Broad Spectrum metallo-β-lactamase Inhibitor. (2017). PubMed.[23]

-

Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (n.d.). MDPI.[24]

-

Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023). PubMed.[6]

-

The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in Rats. (n.d.). MDPI.[25]

-

Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. (n.d.). PubMed.[26]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride [myskinrecipes.com]

- 9. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. acgpubs.org [acgpubs.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]

- 25. The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in Rats | MDPI [mdpi.com]

- 26. Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-pyrrol-3-amine

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of natural products and synthetic compounds with significant biological activity. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrrol-3-amine, a key building block for the synthesis of more complex molecules of pharmaceutical interest. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.

Section 1: Compound Identification and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

Tabulated Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [3] |

| Molecular Weight | 96.13 g/mol | [1][3] |

| Appearance | Not specified, likely an oil or low-melting solid | - |

| Boiling Point | Not explicitly available for the free base | - |

| Melting Point | Not explicitly available for the free base | - |

| Purity | Typically available at ≥95% | [1] |

Section 2: Synthesis and Characterization

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway to this compound, starting from readily available precursors. This workflow is based on established pyrrole synthesis methodologies.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound. This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.

Step 1: Paal-Knorr Cyclization

-

To a solution of a suitable 1,4-dicarbonyl compound bearing a protected amine functionality at the 2-position (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add methylamine (1.1 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product, the protected this compound, by column chromatography on silica gel.

Step 2: Deprotection

-

Dissolve the protected this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for a Boc protecting group).

-

Add the deprotecting agent (e.g., trifluoroacetic acid for a Boc group) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or column chromatography.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretch of the primary amine.

Section 3: Reactivity and Synthetic Utility

This compound possesses two key reactive sites: the nucleophilic primary amine and the electron-rich pyrrole ring. This dual reactivity makes it a versatile building block in organic synthesis.

Reactivity Profile

-

Amine Functionality: The primary amine can readily undergo acylation, alkylation, sulfonylation, and condensation reactions to form a wide range of derivatives.

-

Pyrrole Ring: The pyrrole ring is susceptible to electrophilic substitution reactions, typically at the C2 and C5 positions, which are the most electron-rich.

The interplay between these two functional groups allows for the regioselective synthesis of diverse and complex heterocyclic structures.

Section 4: Relevance in Drug Discovery and Development

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its ability to form key interactions with biological targets, coupled with its favorable physicochemical properties, makes it an attractive moiety for drug design.

The Pyrrole Moiety in Biologically Active Compounds

Pyrrole-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[4][5][6][7] The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions with protein residues.

Potential Applications in Drug Development

This compound serves as a valuable intermediate for the synthesis of compounds targeting a variety of diseases. For instance, its derivatives could be explored as:

-

Kinase Inhibitors: The pyrrole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8]

-

Neurological Disorder Therapeutics: It can be used to construct complex heterocyclic structures that may act as receptor modulators or enzyme inhibitors in the central nervous system.[9]

-

Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[7]

The following diagram illustrates the central role of this compound as a starting material for generating diverse chemical libraries for drug discovery.

Caption: Synthetic diversification of this compound for drug discovery.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, related pyrrole and amine compounds are known to be irritants. Based on analogous compounds, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[10][11]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][13]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] Keep away from heat, sparks, and open flames.[12]

In case of exposure:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10][12]

-

Ingestion: Rinse mouth. Immediately call a poison center or doctor.[12]

Section 6: References

-

MySkinRecipes. This compound hydrochloride. [Link]

-

Sunway Pharm Ltd. This compound - CAS:72083-63-7. [Link]

-

PubChem. 1H-Pyrrole, 3-methyl-. [Link]

-

AMERICAN ELEMENTS. amine hydrochloride. [Link]

-

PubChem. 1H-Pyrrol-3-amine, 1-ethyl-. [Link]

-

NIST. 1H-Pyrrole, 1-methyl-. [Link]

-

Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

PMC. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

-

RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

PubMed Central. Bioactive pyrrole-based compounds with target selectivity. [Link]

-

MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 72083-63-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:72083-63-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound hydrochloride [myskinrecipes.com]

- 10. aksci.com [aksci.com]

- 11. 1H-Pyrrole, 3-methyl- | C5H7N | CID 12023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

Methodological & Application

Synthetic Strategies for 1-Methyl-1H-pyrrol-3-amine: A Detailed Guide for Researchers

Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block

1-Methyl-1H-pyrrol-3-amine is a valuable heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its structural motif is found in compounds targeting various neurological disorders, where it can act as a receptor modulator or enzyme inhibitor. The development of efficient and scalable synthetic methods for this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the different approaches to empower researchers in their synthetic endeavors.

Comparative Overview of Synthetic Methodologies

Several key synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the overall synthetic scheme. The table below summarizes the most common approaches.

| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |

| Route 1 | 1-Methyl-3-nitropyrrole | Catalytic Reduction | High yielding, clean reaction. | Requires handling of nitrated intermediates. |

| Route 2 | 1-Methyl-1H-pyrrole-3-carboxamide | Hofmann Rearrangement | Utilizes readily available starting materials. | Use of bromine and strong base may not be suitable for all substrates. |

| Route 3 | 1-Methyl-1H-pyrrole-3-carboxylic acid | Curtius Rearrangement | Mild conditions, good functional group tolerance. | Involves the use of potentially explosive azide intermediates. |

| Route 4 | 3-Halo-1-methylpyrrole | Buchwald-Hartwig Amination | Broad substrate scope, high efficiency. | Requires expensive palladium catalysts and ligands. |

| Route 5 | 1-Methylpyrrolidin-3-one | Reductive Amination & Dehydrogenation | Utilizes commercially available starting materials. | Multi-step process that may have lower overall yield. |

Route 1: Reduction of 1-Methyl-3-nitropyrrole

This is one of the most direct and widely applicable methods for the synthesis of this compound. The synthesis involves two main steps: the nitration of 1-methylpyrrole to form 1-methyl-3-nitropyrrole, followed by the reduction of the nitro group to the desired amine.

Causality and Mechanistic Insights

The nitration of 1-methylpyrrole is an electrophilic aromatic substitution reaction. The use of a mild nitrating agent is crucial to avoid over-nitration and decomposition of the electron-rich pyrrole ring. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation. This method is highly efficient and selective, proceeding under relatively mild conditions and producing water as the only byproduct.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-3-nitropyrrole

-

Materials: 1-Methylpyrrole, Acetic Anhydride, Nitric Acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpyrrole (1.0 eq) in acetic anhydride.

-

Cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-nitropyrrole.

-

Step 2: Catalytic Reduction of 1-Methyl-3-nitropyrrole to this compound

-

Materials: 1-Methyl-3-nitropyrrole, Palladium on Carbon (Pd/C), Hydrogen gas or a hydrogen source (e.g., Ammonium Formate), Methanol or Ethanol.

-

Procedure:

-

In a hydrogenation vessel, dissolve 1-methyl-3-nitropyrrole (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure (typically 1-3 atm).

-

If using a transfer hydrogenation source like ammonium formate, add it to the reaction mixture (typically 3-5 eq).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

-

Wash the filter cake with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation or by conversion to its hydrochloride salt.

-

Formation of the Hydrochloride Salt:

-